molecular formula C10H7F3N2S B171544 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine CAS No. 172848-41-8

4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B171544
CAS No.: 172848-41-8
M. Wt: 244.24 g/mol
InChI Key: ZZDBATBJNFVJCB-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and solvent choice) are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits notable biological activities, particularly in the development of antimicrobial and anticancer agents:

  • Antimicrobial Activity : Research indicates that thiazole derivatives, including this compound, show significant activity against Mycobacterium tuberculosis. A study demonstrated that modifications at the C-2 position of the thiazole can enhance its lipophilicity and antibacterial properties, achieving sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis .
  • Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines. In vitro assays revealed significant antitumor activity, with specific derivatives exhibiting IC50 values indicating effective growth inhibition .

Synthetic Transformations

4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine serves as a versatile reactant in synthetic chemistry:

  • Trifluoromethylation Reactions : The incorporation of a trifluoromethyl group is crucial in organic synthesis due to its influence on the electronic properties of molecules. This compound's reactivity allows it to act as a precursor for stabilized metal carbenes and facilitates various transformations essential for drug development .
  • Synthetic Methodology : The compound is utilized in developing new synthetic routes for creating complex molecules. Its unique structure enhances its application as a building block in organic synthesis .

Proteomics Research

In proteomics, this compound aids in studying protein functions and interactions:

  • Biochemical Tool : It serves as a biochemical tool for analyzing proteins using techniques like mass spectrometry and protein microarrays. The outcomes of using this compound can lead to the identification of new proteins and elucidation of protein-protein interactions .

Case Study 1: Antimicrobial Efficacy Against M. tuberculosis

A study synthesized various analogs of thiazole derivatives to evaluate their efficacy against M. tuberculosis. Results indicated that certain modifications led to enhanced antibacterial activity compared to standard treatments like norfloxacin. The presence of electron-withdrawing groups significantly improved the compounds' inhibitory effects .

Case Study 2: Anticancer Activity Evaluation

In vitro evaluations of this compound demonstrated its potential as an anticancer agent. The compound showed cytotoxic effects on cancer cell lines such as Jurkat and HT29, with structure-activity relationship (SAR) studies revealing that specific substituents on the phenyl ring could enhance its biological activity .

Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of antimicrobial and anticancer agentsEffective against M. tuberculosis with sub-micromolar MICs; cytotoxic to cancer cells
Synthetic TransformationsReactant in trifluoromethylation and other synthetic methodologiesVersatile building block for complex organic synthesis
Proteomics ResearchTool for studying protein functions and interactionsAids in identifying new proteins and elucidating interactions

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine is unique due to its combination of a trifluoromethyl group and a thiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific research fields .

Biological Activity

4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with trifluoromethyl-substituted phenyl derivatives. Characterization methods such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been evaluated against various pathogens and cancer cell lines. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) in the sub-micromolar range .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMIC (µM)
This compoundStaphylococcus aureusTBD
Similar Thiazole DerivativeMycobacterium tuberculosis<0.7

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole derivatives through their ability to disrupt microtubule dynamics and induce apoptosis in cancer cells. The mechanism often involves binding to the colchicine site of tubulin polymerization .

Case Study: Antiproliferative Effects
In a study evaluating a series of thiazole compounds, one derivative demonstrated IC50 values ranging from low micromolar to single-digit nanomolar against multiple cancer cell lines, indicating potent antiproliferative activity .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (nM)
This compoundMCF-7TBD
Similar Thiazole DerivativeA5491.7
Similar Thiazole DerivativeHT-2938

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by substituents at various positions on the thiazole ring. For example:

  • C-2 Position : Substituents at this position can enhance lipophilicity and improve interaction with biological targets.
  • C-4 Position : The presence of electron-withdrawing groups like trifluoromethyl has been associated with increased potency against certain pathogens and cancer cells.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)7-3-1-2-6(4-7)8-5-16-9(14)15-8/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDBATBJNFVJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351667
Record name 4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172848-41-8
Record name 4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 3′-(trifluoromethyl)acetophenone and thiourea as the raw materials, the same operation as the Example 395(1) gave the title compound.
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Yield
94.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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